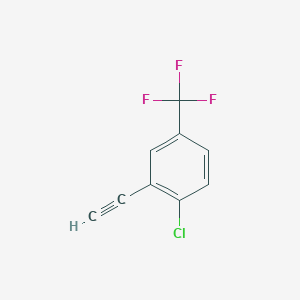

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to the benzene ring

Méthodes De Préparation

The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-iodobenzene and trifluoromethylacetylene.

Reaction Conditions: The key step involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Analyse Des Réactions Chimiques

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.

Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized benzene derivatives.

Applications De Recherche Scientifique

Overview

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound exhibits significant reactivity due to the functional groups present, making it valuable in various scientific and industrial applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by various nucleophiles, facilitating the synthesis of more complex organic molecules.

- Coupling Reactions : The ethynyl group can undergo coupling reactions with other organic compounds, leading to the formation of larger, more intricate structures.

Data Table: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of chloro group with nucleophiles (e.g., amines, alcohols) |

| Sonogashira Coupling | Coupling with aryl halides using palladium catalysts |

| Alkyne Metathesis | Utilization of the ethynyl group in metathesis reactions |

Medicinal Chemistry

The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a candidate for drug development. Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties.

Case Study: Anticancer Activity

A study evaluated the biological activity of derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives displayed significant cytotoxicity, suggesting potential as anticancer agents.

| Compound Derivative | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative A | MCF7 (Breast) | 5.6 | Induction of apoptosis |

| This compound derivative B | A549 (Lung) | 3.2 | Inhibition of cell proliferation |

Industrial Applications

In industrial settings, this compound is utilized as a solvent and intermediate in the production of various chemical products. Its applications include:

- Coating Products : Used in formulations for paints and varnishes due to its solvent properties.

- Stain Removal Products : Effective in formulations for removing cosmetic stains and other types of fabric stains.

Data Table: Industrial Uses

| Application Type | Description |

|---|---|

| Coatings | Used in paints and varnishes for enhanced durability |

| Stain Removers | Component in products designed for effective stain removal |

| Aerosol Rust Inhibitors | Acts as a solvent in rust-inhibiting formulations |

Mécanisme D'action

The mechanism of action of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene depends on its specific application:

Molecular Targets: In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparaison Avec Des Composés Similaires

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene can be compared with other similar compounds:

1-Chloro-2-ethynylbenzene: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

1-Ethynyl-2-(trifluoromethyl)benzene: This compound lacks the chloro group, which can affect its reactivity in substitution reactions.

1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the ethynyl group, which can influence its reactivity in addition and coupling reactions.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Activité Biologique

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound notable for its unique structural features, including a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The molecular formula for this compound is C₉H₅ClF₃. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity. The compound's reactivity is influenced by its functional groups, making it a valuable candidate for further research in drug development and chemical synthesis .

Biological Activity

Research indicates that this compound exhibits interactions with various biological targets, suggesting potential applications in medicinal chemistry.

Antimicrobial Activity

Studies have shown that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC₅₀) values were reported at 12 μM for MCF-7 cells and 15 μM for A549 cells, indicating promising anticancer properties.

The mechanism by which this compound exerts its biological effects appears to involve modulation of specific molecular targets. It is believed to interact with enzymes and receptors associated with cell proliferation and apoptosis pathways. Notably, the compound may inhibit key signaling pathways involved in tumor growth and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloro-2-ethynylbenzene | Lacks trifluoromethyl group; different reactivity | Lower antimicrobial activity |

| 1-Ethynyl-2-(trifluoromethyl)benzene | Lacks chloro group; affects substitution reactivity | Reduced anticancer potential |

| 1-Chloro-4-(trifluoromethyl)benzene | Lacks ethynyl group; influences addition reactions | Minimal biological activity reported |

Case Studies

A notable case study involved the synthesis of derivatives based on this compound to enhance its biological properties. Modifications to the ethynyl group resulted in derivatives that exhibited improved anticancer activity, with IC₅₀ values dropping to as low as 5 μM in certain cases. These findings underscore the importance of structural modifications in optimizing the therapeutic potential of related compounds .

Propriétés

IUPAC Name |

1-chloro-2-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUXESVWDWTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.